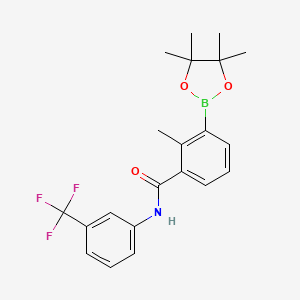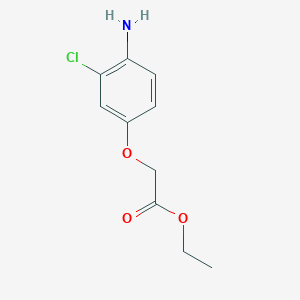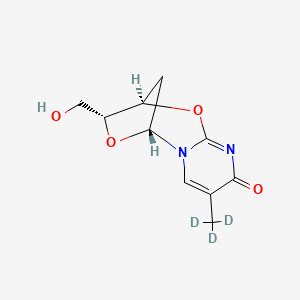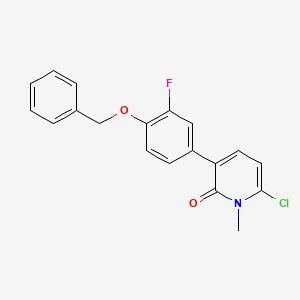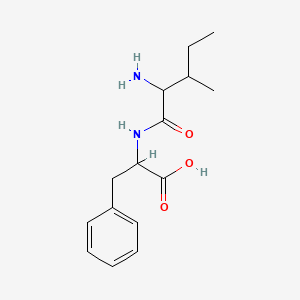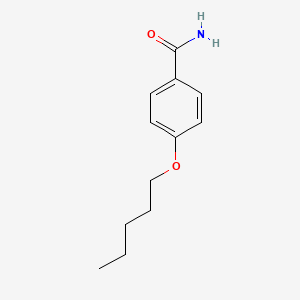![molecular formula C14H24N2 B13863720 N'-[(4-tert-butylphenyl)methyl]propane-1,3-diamine](/img/structure/B13863720.png)
N'-[(4-tert-butylphenyl)methyl]propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(4-tert-butylphenyl)methyl]propane-1,3-diamine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further linked to a propane-1,3-diamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-tert-butylphenyl)methyl]propane-1,3-diamine typically involves the reaction of 4-tert-butylbenzyl chloride with propane-1,3-diamine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of N’-[(4-tert-butylphenyl)methyl]propane-1,3-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N’-[(4-tert-butylphenyl)methyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides or nitro compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Amine oxides, nitro compounds.
Reduction: Secondary amines, primary amines.
Substitution: Halogenated or alkoxylated derivatives.
科学的研究の応用
N’-[(4-tert-butylphenyl)methyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique structural properties.
作用機序
The mechanism of action of N’-[(4-tert-butylphenyl)methyl]propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target proteins.
類似化合物との比較
Similar Compounds
N-methyl-1,3-propanediamine: A structurally similar compound with a methyl group instead of the tert-butyl group.
tert-Butyl methyl ether: Another compound containing the tert-butyl group, but with different functional groups.
Uniqueness
N’-[(4-tert-butylphenyl)methyl]propane-1,3-diamine is unique due to the presence of both the tert-butyl group and the propane-1,3-diamine moiety, which confer distinct chemical and physical properties. This combination of features makes it a valuable compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C14H24N2 |
|---|---|
分子量 |
220.35 g/mol |
IUPAC名 |
N'-[(4-tert-butylphenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C14H24N2/c1-14(2,3)13-7-5-12(6-8-13)11-16-10-4-9-15/h5-8,16H,4,9-11,15H2,1-3H3 |
InChIキー |
YEVVOUBRNUTMJL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CNCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



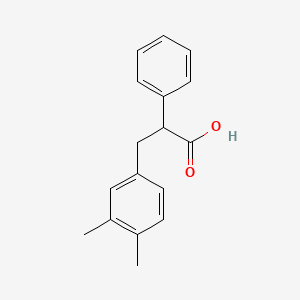
![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dime thyl-, (1R,2S,5S)-](/img/structure/B13863653.png)
